molecular formula C19H17ClN4O3 B4620915 ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4620915
M. Wt: 384.8 g/mol
InChI Key: LFQCDZIHTVVZCT-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0989181 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

The chemical compound has been studied for its potential as an antimicrobial agent. Researchers Desai, Shihora, and Moradia (2007) synthesized a series of new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which demonstrated notable antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This research underscores the compound's relevance in developing new antimicrobial agents [Desai, Shihora, & Moradia, 2007].

Atropisomerism in Triazole Derivatives

Marubayashi et al. (1992) explored the stereochemical aspects of etizolam derivatives, specifically focusing on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1,2,4-triazole, which is related to the chemical compound of interest. Their research contributed to understanding the atropisomerism in triazole derivatives, which is crucial for the pharmacological properties of these compounds [Marubayashi et al., 1992].

Synthesis and Antimicrobial Activity of Triazole Derivatives

Jalihal, Sharabasappa, and Kilarimath (2009) conducted a study on the synthesis and antimicrobial activity of 1,2,4-triazole derivatives. They developed a series of compounds with potential antimicrobial properties, which opens up avenues for further exploration of similar compounds, including the one mentioned, for their effectiveness against microbial infections [Jalihal, Sharabasappa, & Kilarimath, 2009].

Chemistry of sym-Tetrazine and Its Derivatives

Research by Postovskii, Ershov, Sidorov, and Serebryakova (1977) on the chemistry of sym-tetrazine provides valuable insights into the synthesis and properties of related compounds, including triazoles. This foundational work supports the development of various applications, including pharmaceuticals and materials science [Postovskii et al., 1977].

Spectroscopic and Theoretical Studies of Pyrazolyl Derivatives

Koca et al. (2014) undertook spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate. Their research contributes to understanding the molecular structure and properties of such compounds, which is crucial for developing new drugs and materials [Koca et al., 2014].

Properties

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(26)15-9-4-5-10-16(15)21-18(25)17-12(2)24(23-22-17)14-8-6-7-13(20)11-14/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQCDZIHTVVZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 6
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ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.